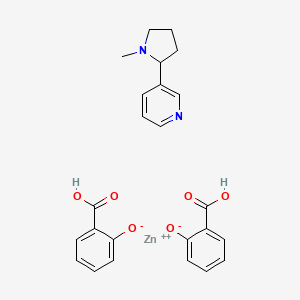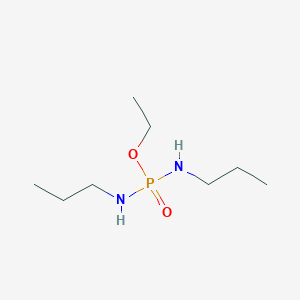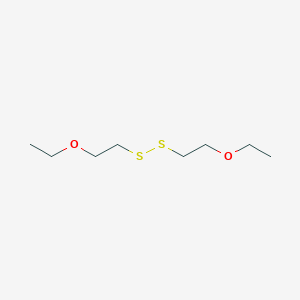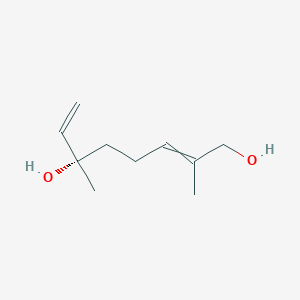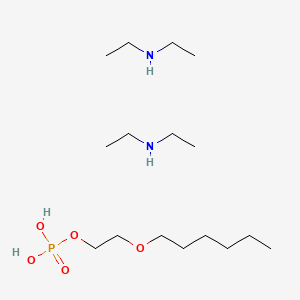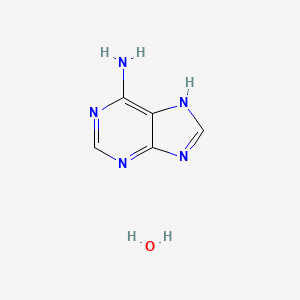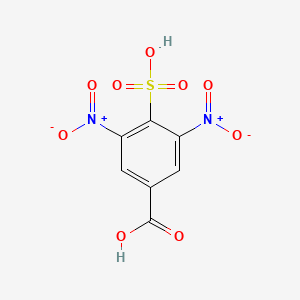
3,5-Dinitro-4-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-4-sulfobenzoic acid: is an organic compound characterized by the presence of nitro groups at the 3 and 5 positions and a sulfonic acid group at the 4 position on a benzene ring. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitro-4-sulfobenzoic acid can be synthesized through the nitration of benzoic acid derivatives. The process involves the use of concentrated sulfuric acid and fuming nitric acid. The reaction is typically carried out under controlled temperatures to ensure the selective nitration at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the careful addition of fuming nitric acid to a solution of benzoic acid in concentrated sulfuric acid, followed by controlled heating and cooling cycles .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitro-4-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 3,5-diamino-4-sulfobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 3,5-Dinitro-4-sulfobenzoic acid is used as a reagent in organic synthesis, particularly in the identification and derivatization of alcohols and amines. It helps in converting these compounds into easily crystallizable derivatives with sharp melting points .
Biology: In biological research, this compound is used in enzyme kinetics studies. It serves as a reagent in assays to quantify reducing sugars, which are products of enzymatic reactions involving glycoside hydrolases .
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for creating colorants with specific characteristics .
Mechanism of Action
The mechanism of action of 3,5-Dinitro-4-sulfobenzoic acid involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, influencing the compound’s reactivity. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its use in various chemical processes .
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: Similar structure but lacks the sulfonic acid group.
4-Nitrobenzoic acid: Contains only one nitro group and a carboxylic acid group.
Uniqueness: 3,5-Dinitro-4-sulfobenzoic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds .
Properties
CAS No. |
64750-85-2 |
|---|---|
Molecular Formula |
C7H4N2O9S |
Molecular Weight |
292.18 g/mol |
IUPAC Name |
3,5-dinitro-4-sulfobenzoic acid |
InChI |
InChI=1S/C7H4N2O9S/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H,10,11)(H,16,17,18) |
InChI Key |
ROFJYNOZUFAVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


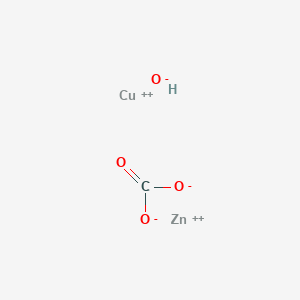


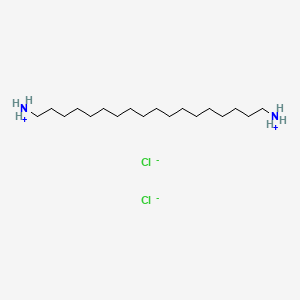

![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)
![Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-](/img/structure/B14483621.png)
